
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is a derivative of isatin, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group and a fluorine atom, which impart unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- typically involves the following steps:
Starting Material: The synthesis begins with isatin (1H-indole-2,3-dione).
Chloroacetylation: The isatin is reacted with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the chloroacetyl group at the nitrogen atom of the isatin ring.
Fluorination: The chloroacetylated isatin is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This step introduces the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts.
化学反応の分析
Types of Reactions
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroacetyl and fluorine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxindoles, amines, and other heterocyclic compounds.
科学的研究の応用
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- involves its interaction with various molecular targets and pathways. The chloroacetyl and fluorine groups enhance its reactivity and binding affinity to biological targets, leading to its observed biological effects. The compound may inhibit specific enzymes or interact with cellular receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
Isatin (1H-Indole-2,3-dione): The parent compound, known for its diverse chemical reactivity and biological activities.
1H-Indole-2,3-dione, 1-(chloroacetyl)-: Similar to the target compound but lacks the fluorine atom.
1H-Indole-2,3-dione, 5-fluoro-: Contains the fluorine atom but lacks the chloroacetyl group.
Uniqueness
1H-Indole-2,3-dione, 1-(chloroacetyl)-5-fluoro- is unique due to the presence of both chloroacetyl and fluorine groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for various applications in research and industry.
特性
CAS番号 |
77261-72-4 |
|---|---|
分子式 |
C10H5ClFNO3 |
分子量 |
241.60 g/mol |
IUPAC名 |
1-(2-chloroacetyl)-5-fluoroindole-2,3-dione |
InChI |
InChI=1S/C10H5ClFNO3/c11-4-8(14)13-7-2-1-5(12)3-6(7)9(15)10(13)16/h1-3H,4H2 |
InChIキー |
SDDBSEBBEGGOPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=O)C(=O)N2C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


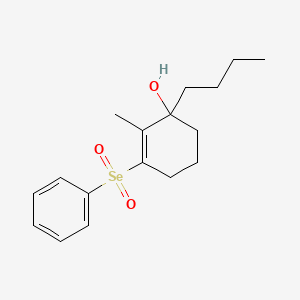
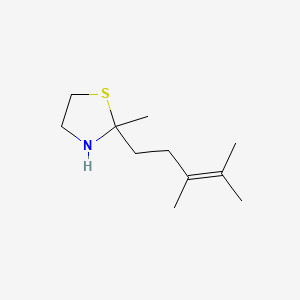
![1-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}propan-1-one](/img/structure/B14435834.png)
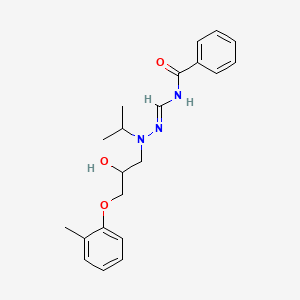
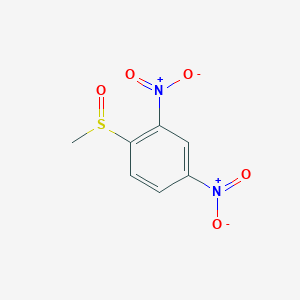
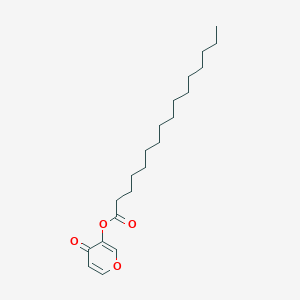
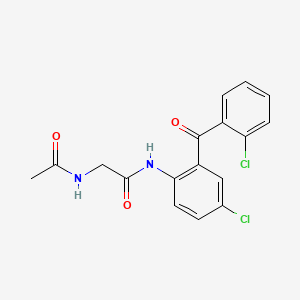
![(1-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14435875.png)
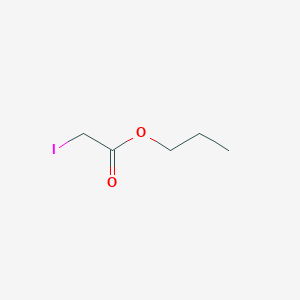

![1-[(4-Oxo-4-phenylbutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14435895.png)
![1,2,5-Trimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14435911.png)


